

Chemical structure and CAS number for Maltol isobutyrate

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Compound of Interest

Compound Name: Maltol isobutyrate

Cat. No.: B1587439

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An In-depth Technical Guide to **Maltol Isobutyrate** for Researchers and Drug Development Professionals

Introduction

Maltol isobutyrate, also known as maltyl isobutyrate, is an ester derivative of maltol, a naturally occurring organic compound found in sources such as the bark of larch trees and roasted malt.[1] While extensively utilized as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries for its characteristic sweet, fruity, and caramel-like aroma, the parent compound, maltol, has garnered significant interest in the scientific community.[2][3] Maltol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and metal-chelating properties.[4][5] As a derivative, **Maltol isobutyrate** presents a scaffold of potential interest for researchers and drug development professionals exploring new therapeutic agents, prodrug strategies, or novel excipients.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to **Maltol isobutyrate**.

Chemical Structure and Identification

Maltol isobutyrate is chemically classified as a pyranone derivative and an ester. Its structure is characterized by an isobutyrate group attached to the hydroxyl group of the maltol scaffold.

- Chemical Name: (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2]
- CAS Number: 65416-14-0[2]
- Molecular Formula: C₁₀H₁₂O₄[2]
- SMILES: CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2]
- Synonyms: Maltol isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, 3-Hydroxy-2-methyl-4-pyrone Isobutyrate[2]

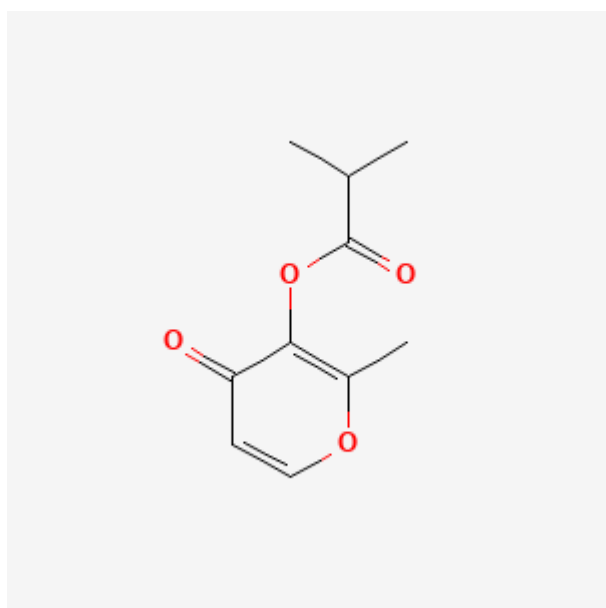


Figure 1: 2D Chemical Structure of **Maltol isobutyrate**.

Physicochemical and Organoleptic Properties

A summary of the key quantitative data for **Maltol isobutyrate** is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Property	Value	Reference(s)
Molecular Weight	196.20 g/mol	[6]
Physical Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	322.4 ± 31.0 °C (Predicted)	[3]
Density	1.149 g/mL at 25 °C	[6]
Refractive Index	n ₂₀ /D 1.497	[6]
Flash Point	>113 °C (>235 °F)	[3]
Solubility	Insoluble in water; soluble in alcohol	
LogP	1.36	
Odor Profile	Sweet, strawberry, fruity, tropical, caramel	
Taste Profile	Sweet, jamy, creamy, fruity, milky, caramellic	

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Maltol isobutyrate** are not widely available in peer-reviewed literature, likely due to its primary application in the flavor industry where such processes are often proprietary. The following sections provide representative, detailed methodologies based on standard organic chemistry principles and analytical practices.

Representative Synthesis Protocol: Acylation of Maltol

The synthesis of **Maltol isobutyrate** can be achieved via the esterification of maltol with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a base.

Objective: To synthesize 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate from maltol.

Materials:

- Maltol (1.0 eq)
- Isobutyryl chloride (1.1 eq)
- Pyridine (dried, 2.0 eq)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.
- Addition of Base: Add dry pyridine (2.0 eq) to the solution and stir for 10 minutes.
- Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the maltol starting material is consumed.
- Work-up:
 - Quench the reaction by slowly adding 1 M HCl.

- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
- Separate the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **Maltol isobutyrate** by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Representative Analytical Protocol: HPLC-UV Analysis

Objective: To determine the purity of a **Maltol isobutyrate** sample using reverse-phase high-performance liquid chromatography with UV detection.

Instrumentation and Materials:

- HPLC system with a UV-Vis detector, autosampler, and column oven.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid or Formic acid (for mobile phase modification).
- **Maltol isobutyrate** standard.

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Phosphoric Acid.
- Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
- Gradient Program:

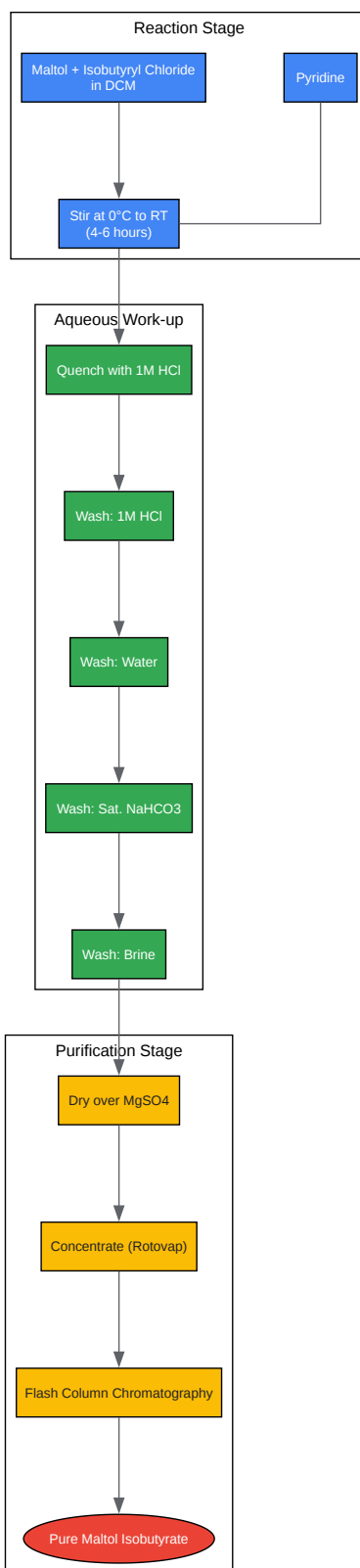
- 0-2 min: 30% B
- 2-15 min: 30% to 95% B
- 15-18 min: 95% B
- 18-19 min: 95% to 30% B
- 19-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Maltol isobutyrate** standard at 1 mg/mL in acetonitrile. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase initial condition (70:30 Water:Acetonitrile).
- **Sample Preparation:** Accurately weigh and dissolve the synthesized **Maltol isobutyrate** sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the standards and the sample onto the HPLC system.
- **Data Processing:** Determine the retention time and peak area of **Maltol isobutyrate** from the chromatograms. Purity can be calculated based on the area percent of the main peak.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the proposed synthesis and purification of **Maltol isobutyrate**.



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Caption: Workflow for the synthesis and purification of **Maltol isobutyrate**.

Relevance to Researchers and Drug Development

While **Maltol isobutyrate** itself is not currently a therapeutic agent, its core structure, maltol, possesses biological activities that are highly relevant to drug discovery and development.

- **Antioxidant and Anti-inflammatory Properties:** Maltol is known to mitigate oxidative stress and inhibit inflammasome activation.[4][5] These properties are crucial in the study and treatment of numerous diseases, including neurodegenerative disorders, diabetes, and certain cancers. The isobutyrate ester may modulate the lipophilicity and pharmacokinetic profile of the maltol scaffold, potentially offering a new avenue for developing more effective antioxidant or anti-inflammatory agents.
- **Metal Chelation:** Maltol is a known chelator of hard metal ions such as Fe^{3+} and Al^{3+} . [1] This property is being explored for treating diseases related to metal overload and for enhancing the bioavailability of therapeutic metal ions. **Maltol isobutyrate** could be investigated as a prodrug that, upon hydrolysis in vivo, releases maltol to exert its chelating effects.
- **Potential as a Scaffold:** The 4H-pyran-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry, with various derivatives showing antimicrobial and anticancer activities. Researchers can use **Maltol isobutyrate** as a starting material or a reference compound for synthesizing novel pyranone derivatives with enhanced biological activity.

Conclusion

Maltol isobutyrate is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and drug development professionals, its significance lies not in its current applications but in the potential of its chemical structure. The biological activities of its parent compound, maltol, suggest that **Maltol isobutyrate** could serve as a valuable lead compound or a tool for developing novel therapeutics targeting oxidative stress, inflammation, or metal dysregulation. The representative protocols provided in this guide offer a starting point for the synthesis and analysis of this and related compounds, facilitating further exploration into their potential medicinal applications.

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